Lipophilicity: Chlorophenyl vs. Fluorophenyl Analog
The target compound exhibits a computed XLogP3 of 3.7, reflecting the contribution of the 2-chlorophenyl substituent [1]. Substitution of chlorine with fluorine—a common isosteric replacement—is expected to reduce XLogP3 by approximately 0.4–0.8 log units based on the well-characterized Hansch π constants for aromatic Cl (+0.71) vs. F (+0.14) [2]. The resulting 2-fluorophenyl analog (CAS 1396758-15-8, MW 348.44 g/mol) is therefore predicted to be measurably less lipophilic, with implications for membrane permeability and non-specific protein binding in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 (PubChem computed) |
| Comparator Or Baseline | N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide: estimated XLogP3 ≈ 2.9–3.3 (based on Hansch π difference of ~0.57 between aromatic Cl and F) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.8 (target more lipophilic) |
| Conditions | Computed via XLogP3 algorithm (PubChem); comparator value estimated from fragment-based π constants |
Why This Matters
A difference of ≥0.4 XLogP3 units can significantly impact logD₇.₄, aqueous solubility, and passive membrane permeability, making the chlorophenyl analog the preferred choice when higher lipophilicity is required for target engagement in hydrophobic binding pockets.
- [1] PubChem Compound Summary for CID 71801135. National Center for Biotechnology Information (2024). View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. Aromatic π constants: Cl = +0.71, F = +0.14. View Source
